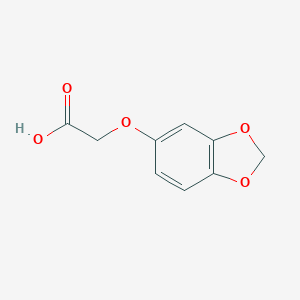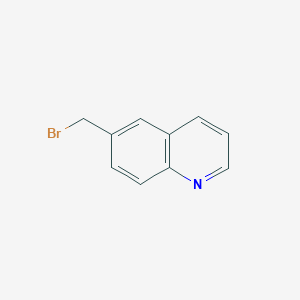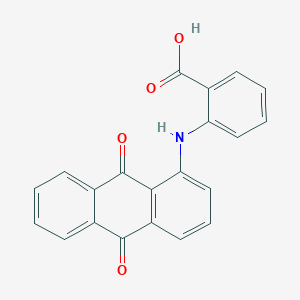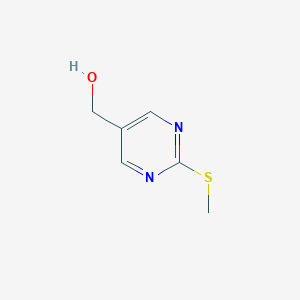
(2-(Methylthio)pyrimidin-5-yl)methanol
Übersicht
Beschreibung
“(2-(Methylthio)pyrimidin-5-yl)methanol” is a chemical compound that falls under the broader category of pyrimidine derivatives. These compounds are of interest due to their wide range of applications in chemical synthesis, pharmaceuticals, and materials science. Pyrimidines, a class of heterocyclic aromatic organic compounds, are known for their diverse chemical properties and biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds like “(2-(Methylthio)pyrimidin-5-yl)methanol,” often involves multistep chemical processes. A notable approach is the three-component condensation reaction, which allows for the efficient synthesis of complex pyrimidine structures under solvent-free conditions or in aqueous methanol media. For instance, yttrium oxide has been utilized as a catalyst in aqueous methanol to synthesize pyrano[2,3-d]pyrimidine derivatives, showcasing the versatility of metal oxides in facilitating these reactions (Bhagat et al., 2015).
Wissenschaftliche Forschungsanwendungen
Pesticide Analysis : A study demonstrated a method for separating and determining a new pyrimidine pesticide, specifically focusing on 2-methylthio-4-amino-5-pyrimidine formaldehyde and its midbody, 2-methylthio-4-amino-5-pyrimidine methanol, which provides rapid and accurate results (Xu Dong, 2012).
Synthesis of Pharmaceutical Intermediates : Research on the development of a practical synthesis route for methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate, a compound related to pyrimidine, showed an improvement in enantiomerically pure yield (J. Pawluczyk et al., 2020).
Facile Synthesis Method : A study on the synthesis of 2-methylthio-4,6-difluoride pyrimidine offered easy reaction conditions, convenient operation, and inexpensive reagents, yielding a product with high purity (Xiong Li-li, 2007).
Analgesic, Anti-inflammatory, and Antibacterial Properties : A paper discussed the synthesis of novel 2-methylthio-3-substituted-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating promising analgesic, anti-inflammatory, and antibacterial properties (V. Alagarsamy et al., 2006).
Antimicrobial Activity : A 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one compound showed higher antimicrobial activity against Staphylococcus aureus compared to streptomycin (S. Vlasov et al., 2018).
PET Imaging Agent for Parkinson's Disease : [11C]HG-10-102-01, synthesized for PET imaging, shows potential for imaging LRRK2 enzyme in Parkinson's disease, highlighting its specific activity and radiochemical purity (Min Wang et al., 2017).
Eigenschaften
IUPAC Name |
(2-methylsulfanylpyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-10-6-7-2-5(4-9)3-8-6/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIJWLQVULZDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622023 | |
| Record name | [2-(Methylsulfanyl)pyrimidin-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19858-50-5 | |
| Record name | [2-(Methylsulfanyl)pyrimidin-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)


![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)



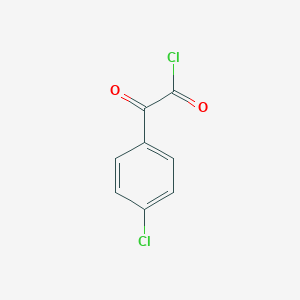
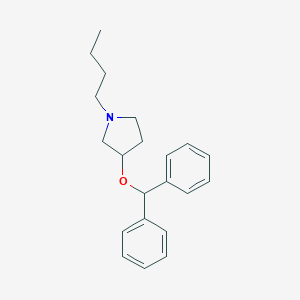
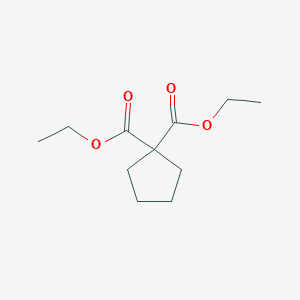
![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)
